molecular formula C7H10O2 B13495857 6-Oxabicyclo[3.2.1]octan-4-one

6-Oxabicyclo[3.2.1]octan-4-one

Cat. No.: B13495857
M. Wt: 126.15 g/mol
InChI Key: AZQXOVLBUWUZEL-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]octan-4-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexene derivatives with oxidizing agents to form the bicyclic structure. For instance, treating ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a solvent can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group into alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-bromo-6-oxabicyclo[3.2.1]octan-7-one .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C7H10O2/c8-6-2-1-5-3-7(6)9-4-5/h5,7H,1-4H2

InChI Key

AZQXOVLBUWUZEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1CO2

Origin of Product

United States

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